Cas no 1823912-45-3 (3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a tert-butylthio substituent, which enhances its stability and reactivity in synthetic applications. The 8-azabicyclo[3.2.1]octane scaffold provides a rigid structural framework, making it valuable for pharmaceutical and agrochemical research. The hydrochloride salt form improves solubility and handling properties, facilitating its use in organic synthesis. This compound is particularly useful as a building block for the development of bioactive molecules, including potential CNS-targeting agents, due to its constrained geometry and sulfur-containing functional group. Its well-defined stereochemistry and purity make it suitable for precise chemical modifications.
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride structure
1823912-45-3 structure
Product name:3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
CAS No:1823912-45-3
MF:C11H22ClNS
Molecular Weight:235.817080974579
MDL:MFCD26793137
CID:5042101
PubChem ID:72716491

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
    • 3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
    • 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
    • MDL: MFCD26793137
    • インチ: 1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H
    • InChIKey: DEGHBTCLDRSKFV-UHFFFAOYSA-N
    • SMILES: Cl.S(C(C)(C)C)C1CC2CCC(C1)N2

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 173
  • トポロジー分子極性表面積: 37.3

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-241306-0.5g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%
0.5g
$671.0 2024-06-19
Life Chemicals
F2167-0493-0.25g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%+
0.25g
$436.0 2023-09-06
Life Chemicals
F2167-0493-2.5g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%+
2.5g
$968.0 2023-09-06
Life Chemicals
F2167-0493-0.5g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%+
0.5g
$459.0 2023-09-06
TRC
T221731-1g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3
1g
$ 680.00 2022-06-03
Enamine
EN300-241306-0.25g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%
0.25g
$642.0 2024-06-19
TRC
T221731-500mg
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3
500mg
$ 455.00 2022-06-03
Life Chemicals
F2167-0493-10g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%+
10g
$2033.0 2023-09-06
TRC
T221731-100mg
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3
100mg
$ 115.00 2022-06-03
Life Chemicals
F2167-0493-1g
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
1823912-45-3 95%+
1g
$484.0 2023-09-06

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 関連文献

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochlorideに関する追加情報

Introduction to 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS No. 1823912-45-3)

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride, identified by its CAS number 1823912-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic amines, featuring a unique structural framework that includes a sulfur-containing side chain and an azabicyclo[3.2.1]octane core. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further exploration in drug development.

The structural motif of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride presents a combination of rigid and flexible elements, which can be leveraged to modulate biological activity. The presence of the tert-butylsulfanyl group introduces steric hindrance, potentially influencing binding interactions with biological targets, while the azabicyclo[3.2.1]octane ring system offers a scaffold for conformational flexibility. These features make the compound an intriguing subject for studying structure-activity relationships (SAR) in drug design.

In recent years, there has been growing interest in developing novel therapeutic agents that target neurological and inflammatory disorders. The bicyclic amine core of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride shares structural similarities with several known bioactive molecules, suggesting potential applications in modulating neurotransmitter systems or inhibiting inflammatory pathways. Preliminary computational studies have indicated that this compound may exhibit favorable interactions with certain enzymes and receptors, warranting further experimental validation.

One of the most compelling aspects of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is its potential as a lead compound for medicinal chemistry campaigns. The unique combination of functional groups allows for diverse chemical modifications, enabling researchers to optimize pharmacokinetic properties and target specificity. For instance, derivatization of the sulfur atom or the nitrogen lone pair could lead to novel analogs with enhanced binding affinity or selectivity for specific biological targets.

Recent advancements in biocatalysis and green chemistry have also highlighted the importance of sustainable synthetic methodologies. The synthesis of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride can be approached using catalytic processes that minimize waste and energy consumption, aligning with the broader goals of pharmaceutical innovation. Such environmentally conscious methods not only reduce costs but also contribute to the overall sustainability of drug development pipelines.

The pharmacological profile of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is still under investigation, but initial studies suggest promising avenues for therapeutic intervention. Researchers are exploring its potential effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain signaling and inflammation regulation. Additionally, the compound’s ability to cross the blood-brain barrier may make it relevant for treating central nervous system disorders.

Another area of interest is the compound’s potential role in modulating ion channels or receptors involved in neuronal communication. The structural features of tert-butylsulfanyl and azabicyclo[3.2.1]octane moieties could interact with specific binding pockets on ion channels, thereby modulating their activity. This opens up possibilities for developing novel treatments for conditions such as epilepsy or chronic pain syndromes.

The hydrochloride salt form of this compound enhances its pharmacological properties by improving solubility and stability in aqueous environments, which is crucial for formulation development and clinical trials. This form also facilitates precise dosing and administration routes, making it more suitable for therapeutic applications compared to its free base counterpart.

In conclusion, 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride represents a structurally intriguing compound with significant potential in pharmaceutical research and drug development。 Its unique chemical properties and promising biological activities make it a valuable asset for medicinal chemists seeking to discover new therapeutic agents。 As research progresses, further elucidation of its pharmacological effects will be essential to unlock its full therapeutic potential。

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